tert-Butyl 3-bromo-2-oxopentanoate
Description
tert-Butyl 3-bromo-2-oxopentanoate is a brominated α-keto ester featuring a tert-butyl ester group. The tert-butyl group confers steric bulk, which may influence reactivity, stability, and selectivity in transformations such as nucleophilic substitutions or kinetic resolutions.
Properties
Molecular Formula |
C9H15BrO3 |
|---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
tert-butyl 3-bromo-2-oxopentanoate |
InChI |
InChI=1S/C9H15BrO3/c1-5-6(10)7(11)8(12)13-9(2,3)4/h6H,5H2,1-4H3 |
InChI Key |
JGSZSOCCADSELS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 3-bromo-2-oxopentanoate can be synthesized through the bromination of tert-butyl 3-oxopentanoate. The reaction typically involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-bromo-2-oxopentanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at room temperature.
Reduction: Conducted in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Performed in aqueous or organic solvents under controlled temperature conditions.
Major Products Formed:
Nucleophilic Substitution: Yields substituted derivatives depending on the nucleophile used.
Reduction: Produces the corresponding alcohol.
Oxidation: Results in carboxylic acids or other oxidized products
Scientific Research Applications
Chemistry: tert-Butyl 3-bromo-2-oxopentanoate is used as a building block in the synthesis of complex organic molecules. It is employed in the preparation of various pharmaceuticals, agrochemicals, and fine chemicals.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a substrate or inhibitor in enzymatic assays.
Medicine: this compound is a key intermediate in the synthesis of drugs and therapeutic agents. It is used in the development of anti-inflammatory, antiviral, and anticancer compounds.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It is also used in the manufacture of polymers and resins .
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-2-oxopentanoate involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon. This leads to the formation of various substituted products. The carbonyl group can also undergo reduction or oxidation, resulting in different functional groups. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Physical and Chemical Properties
The tert-butyl group significantly impacts physical properties. Methyl esters (1f, 1g) are reported as yellow oils , whereas tert-butyl esters are often solids due to increased molecular weight and reduced polarity. Solubility in polar solvents (e.g., water) decreases with the tert-butyl group, but solubility in organic solvents (e.g., dichloromethane) improves.
Table 2: Physical Properties
| Property | Methyl 3-bromo-2-oxobutanoate | tert-Butyl 3-bromo-2-oxopentanoate (Inferred) |
|---|---|---|
| Molecular Formula | C₅H₇BrO₃ | C₉H₁₅BrO₃ |
| Molecular Weight | 195.01 g/mol | 251.12 g/mol |
| Physical State | Yellow oil | Likely solid |
| Solubility (Polar Solvents) | Moderate | Low |
Table 3: Hazard Comparison
| Parameter | Methyl Esters (1f, 1g) | This compound (Inferred) |
|---|---|---|
| Flammability | Moderate (liquid phase) | Lower (solid phase) |
| Reactivity with Acids | Stable | May decompose to isobutylene gas |
| Storage Requirements | Cool, dry conditions | Sealed containers, inert atmosphere |
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